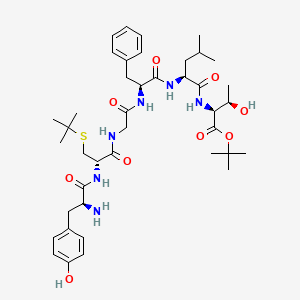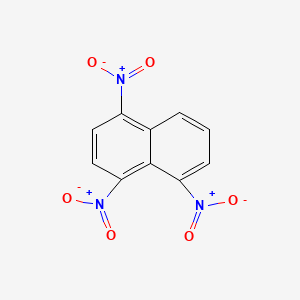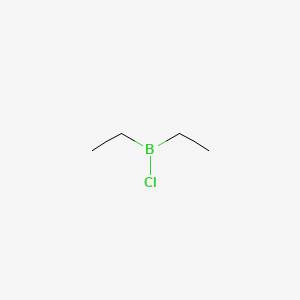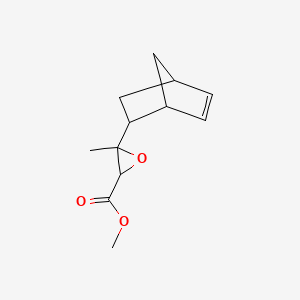
N-methylcyclopropanecarboxamide
Overview
Description
N-methylcyclopropanecarboxamide is an organic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid with a distinctive odor and is soluble in water and most organic solvents. This compound is widely used in organic synthesis and has various applications in different fields.
Mechanism of Action
Target of Action
A structurally similar compound, carpropamide, is known to act against the rice fungusPyricularia oryzae
Mode of Action
For Carpropamide, it has been suggested that it inhibits the enzyme scytalone dehydratase . This enzyme plays a crucial role in the melanin biosynthesis pathway of the fungus Pyricularia oryzae. The inhibition of this enzyme disrupts the melanin biosynthesis, which is essential for the survival of the fungus .
Biochemical Pathways
Given its structural similarity to carpropamide, it might affect the melanin biosynthesis pathway in certain fungi by inhibiting the enzyme scytalone dehydratase .
Result of Action
Based on the action of structurally similar compounds, it might lead to the disruption of essential biochemical pathways in certain fungi, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylcyclopropanecarboxamide can be synthesized through several methods. One common method involves the reaction of N,O-dimethylhydroxylamine hydrochloride with cyclopropanecarboxylic acid. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as distillation or crystallization to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: N-methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-methylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial products
Comparison with Similar Compounds
- N-methoxy-N-methylcyclopropanecarboxamide
- Cyclopropanecarboxamide
- Carpropamide
Comparison: N-methylcyclopropanecarboxamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and reactivity. For example, N-methoxy-N-methylcyclopropanecarboxamide has a methoxy group that influences its chemical behavior, while carpropamide is used as a fungicide with specific action against certain pathogens .
Properties
IUPAC Name |
N-methylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNIREPGHLFKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336035 | |
| Record name | N-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7108-40-9 | |
| Record name | N-methylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOPROPANECARBOXYLIC ACID METHYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)











